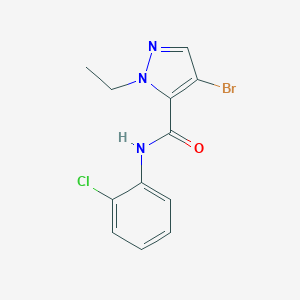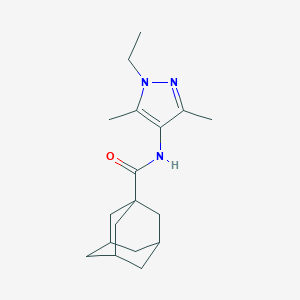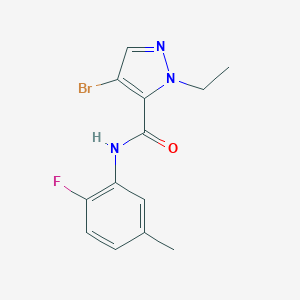![molecular formula C20H18ClNO4 B280245 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280245.png)
5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide, also known as FCPR03, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furan derivatives and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide has been found to induce apoptosis in cancer cells by activating caspase-3 and -9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide. One potential direction is to study its efficacy in combination with other anticancer agents to enhance its therapeutic potential. Another direction is to investigate its potential use in other diseases, such as autoimmune disorders and neurodegenerative diseases. Furthermore, studies can be conducted to improve its solubility and bioavailability, which can enhance its clinical application.
Conclusion:
In conclusion, 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide is a promising compound that has shown potential therapeutic applications in cancer therapy. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, and it has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. Despite its limitations, 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide holds great promise for future research in cancer therapy and other diseases.
Méthodes De Synthèse
The synthesis of 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide involves the reaction of 5-[(3-chlorophenoxy)methyl]-2-furancarboxylic acid with 2-amino-5-methylphenol in the presence of a coupling agent. The resulting product is then treated with methoxyacetyl chloride to obtain 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide.
Applications De Recherche Scientifique
5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. In addition, 5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
Formule moléculaire |
C20H18ClNO4 |
|---|---|
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO4/c1-13-6-8-18(24-2)17(10-13)22-20(23)19-9-7-16(26-19)12-25-15-5-3-4-14(21)11-15/h3-11H,12H2,1-2H3,(H,22,23) |
Clé InChI |
JTOQAXZSAUSNQA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)

![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B280181.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)

![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)